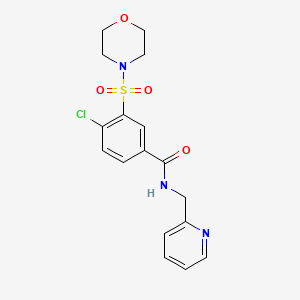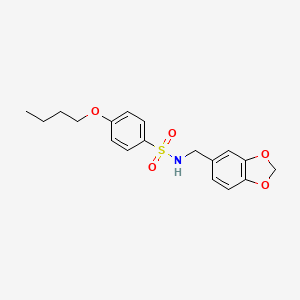![molecular formula C19H16ClN5O2 B4585192 2-(4-chlorophenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585192.png)
2-(4-chlorophenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Vue d'ensemble
Description
Pyrido[1,2,4]triazolo[1,5-a]pyrimidines and related compounds represent a class of heterocyclic compounds that have attracted significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. These compounds are characterized by a fused heterocyclic system that combines pyrimidine and triazole rings, offering multiple sites for functionalization and modification.
Synthesis Analysis
The synthesis of pyrido[1,2,4]triazolo[1,5-a]pyrimidines typically involves the cyclization of amino-substituted pyrimidines with various reagents. For instance, one approach to synthesizing similar compounds involves reacting amino-derivatives of pyrimidines with different electrophiles or through condensation reactions with suitable precursors. An example includes the synthesis of derivatives starting from ethyl 1-aminofuro[2,3-b]pyridine-2-carboxylates, leading to a series of new heterocyclic systems (S. Sirakanyan et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule and the nature of intermolecular interactions. This structural information is crucial for understanding the compound's reactivity and potential binding to biological targets. For example, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine showcases typical structural features and intermolecular interactions, including hydrogen bonding and π-stacking (H. Repich et al., 2017).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has led to the development of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through heteroaromatization processes, which have been explored for their antimicrobial activities. These compounds were obtained via reactions involving chlorophenyl and a variety of reagents, demonstrating the versatility of pyrimidine derivatives in creating potentially bioactive molecules (A. El-Agrody et al., 2001).
Antimicrobial Activity
The synthesis and structural analysis of pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have shown antibacterial activities against various microbial strains. These findings are crucial as they contribute to the search for new antimicrobial agents to combat resistant bacterial infections (S. Lahmidi et al., 2019).
Crystal Structure and Spectroscopic Characterization
The detailed characterization of pyrimidine derivatives through spectroscopic techniques and crystal structure analysis has been conducted to understand their molecular geometry, bonding, and potential interactions. Such investigations provide valuable insights into the properties of these compounds, which could be relevant for designing materials with specific characteristics (H. Repich et al., 2017).
Potential Anticancer Applications
Research into pyrimidine and triazolopyrimidine derivatives has explored their potential as anticancer agents. This includes the synthesis of compounds screened for antimetabolite and anticancer activity, highlighting the promise of these chemical structures in developing new therapeutic options for cancer treatment (H. Kanō and Y. Makisumi, 1958).
Supramolecular Assemblies
The dihydropyrimidine functionality of pyrimidine derivatives has been studied for its suitability in forming novel crown-containing hydrogen-bonded supramolecular assemblies. Such structures are of interest for their potential applications in materials science and nanotechnology, demonstrating the broad applicability of these compounds in various scientific research areas (M. Fonari et al., 2004).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-11-(oxolan-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c20-13-5-3-12(4-6-13)17-22-19-21-10-15-16(25(19)23-17)7-8-24(18(15)26)11-14-2-1-9-27-14/h3-8,10,14H,1-2,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJCXIHOPSWDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-1-pyridin-3-ylethanol](/img/structure/B4585117.png)
![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4585121.png)
![3-benzyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585142.png)
![7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585150.png)
![1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585158.png)
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4585160.png)
![4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine](/img/structure/B4585161.png)

![4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4585180.png)

![2-(4-chlorophenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4585202.png)
![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)
![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)